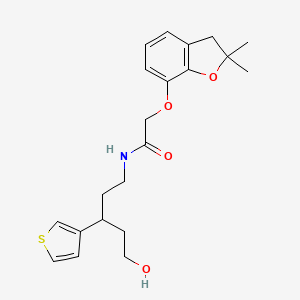

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(5-hydroxy-3-thiophen-3-ylpentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-21(2)12-16-4-3-5-18(20(16)26-21)25-13-19(24)22-9-6-15(7-10-23)17-8-11-27-14-17/h3-5,8,11,14-15,23H,6-7,9-10,12-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDRFNVYXWLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC(CCO)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure combines a benzofuran moiety with a thiophene ring, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 357.44 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)C1=CC=C(O1)OCC(=O)NCC(C)C(=O)O |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to modulation of cellular pathways that are critical for various physiological processes. The presence of hydroxyl and amide functional groups suggests potential for hydrogen bonding and interaction with biological macromolecules.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. A study focusing on related benzofuran derivatives demonstrated significant antifungal activity against various fungal strains, suggesting that this compound may also possess similar properties.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that benzofuran derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. Further research is needed to evaluate the specific cytotoxic effects of the compound .

Case Studies

-

Case Study 1: Antifungal Efficacy

- A series of experiments tested the antifungal activity of related compounds against Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL.

- Table 1: Antifungal Activity Results

Compound Concentration (µg/mL) % Inhibition (C. albicans) % Inhibition (A. niger) 2-Dimethylbenzofuran derivative 10 75 80 Control (Fluconazole) 10 90 85 -

Case Study 2: Cytotoxicity Assay

- A cytotoxicity assay was performed using MTT assays on human cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner.

- Table 2: Cytotoxicity Results

Concentration (µM) % Cell Viability (A549 Cells) 1 95 10 70 50 30

Comparison with Similar Compounds

Acetamide-Based Pesticides ()

Several acetamide derivatives are widely used as herbicides, sharing a common acetamide backbone but differing in substituents:

Key Differences :

- Alachlor contains a chloro group and methoxymethyl chain, which are absent in the target. These groups are critical for herbicidal activity but may increase environmental persistence.

- The target’s dihydrobenzofuran and thiophene substituents could reduce toxicity to non-target species compared to alachlor’s chloro group .

Pharmacopeial Acetamide Derivatives ()

Complex acetamides in pharmacopeial literature (e.g., Compound e, f, g, h ) feature stereochemical complexity and aromatic systems:

Key Differences :

- Pharmacopeial compounds (e.g., Compound e) have stereospecific amino-hydroxy-diphenylhexan backbones, enabling precise receptor interactions. The target’s simpler pentyl-thiophene chain may limit enantiomeric specificity unless resolved .

Structural Analogs with Thiophene/Thiazole Moieties ()

Key Differences :

- CAS 1790195-47-9 incorporates a thiazolo-pyridine ring , which may enhance bioavailability through hydrogen bonding and rigidity, unlike the target’s dihydrobenzofuran .

Research Implications and Hypotheses

- Metabolic Stability : The dihydrobenzofuran group in the target may resist oxidative degradation better than alachlor’s dimethylphenyl group .

- Solubility : The hydroxyl group in the pentyl chain could improve water solubility compared to purely hydrophobic analogs (e.g., pretilachlor) .

- Binding Affinity : The thiophene moiety may interact with sulfur-binding enzymes or receptors, similar to dimethenamid but with altered kinetics due to chain length .

Q & A

Q. What are the key synthetic challenges in preparing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including functionalization of the dihydrobenzofuran core and coupling with the thiophene-pentyl-acetamide moiety. Key challenges include:

- Steric hindrance during dihydrobenzofuran derivatization: Use bulky base catalysts (e.g., LDA) to improve regioselectivity .

- Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during coupling steps .

- Purification : Optimize flash chromatography with gradients of ethyl acetate/hexane (20–60%) to isolate intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

| Technique | Application | Key Parameters |

|---|---|---|

| NMR (¹H/¹³C) | Assign dihydrobenzofuran, thiophene, and acetamide protons/carbons | Chemical shifts: δ 1.4–1.6 ppm (dimethyl groups), δ 6.8–7.2 ppm (aromatic protons) |

| HRMS | Verify molecular formula (C₂₁H₂₇NO₄S) | Exact mass: ~413.16 g/mol |

| HPLC | Assess purity (>95%) | Mobile phase: Acetonitrile/water (70:30), C18 column |

Q. How can researchers design initial biological activity screens for this compound?

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzofuran-thiophene hybrids show affinity for adenosine receptors) .

- Assay types : Use fluorescence polarization for binding studies and MTT assays for cytotoxicity profiling .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Advanced Research Questions

Q. How can binding affinity discrepancies between in vitro and cellular assays be resolved?

Common contradictions arise from:

- Membrane permeability : Use logP calculations (e.g., XLogP3 ~3.5) to predict cellular uptake; employ prodrug strategies (e.g., esterification of the hydroxyl group) to enhance bioavailability .

- Protein binding : Conduct serum stability assays (e.g., incubation with fetal bovine serum) to quantify unbound fractions .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the thiophene-pentyl chain?

- Substitution patterns : Replace thiophen-3-yl with furan-3-yl to assess heterocycle impact on potency .

- Chain length optimization : Synthesize analogs with 3–7 carbon spacers to evaluate hydrophobicity vs. activity .

- Hydroxyl group modification : Compare O-methylated vs. free hydroxyl derivatives to determine H-bonding requirements .

Q. How can conflicting data on metabolic stability be addressed during preclinical development?

- In vitro models : Use human liver microsomes (HLM) with CYP450 cofactors to identify major metabolic pathways (e.g., oxidation of dihydrobenzofuran) .

- Isotope labeling : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

- Species-specific differences : Cross-validate results in rodent vs. human hepatocytes to prioritize analogs with consistent stability .

Data Contradiction Analysis

Q. How should researchers interpret variability in cytotoxicity data across cell lines?

- Mechanistic heterogeneity : Perform transcriptomics (RNA-seq) on resistant vs. sensitive lines to identify pathway-specific dependencies .

- P-glycoprotein (P-gp) efflux : Use inhibitors (e.g., verapamil) to test if efflux pumps contribute to resistance .

- Dose-response refinement : Apply Hill slope analysis to distinguish between cytostatic and cytotoxic effects .

Q. What computational tools are recommended for predicting off-target interactions?

- Molecular docking : Use AutoDock Vina with protein databases (PDB) to screen for non-canonical targets .

- Pharmacophore modeling : Generate 3D maps to align with known ligand-binding pockets (e.g., ATP-binding sites) .

- ADMET prediction : Utilize SwissADME to forecast absorption and toxicity risks early in development .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, Pd catalyst loading) to ensure consistency .

- Data validation : Cross-check biological activity with orthogonal assays (e.g., SPR for binding, Western blot for target modulation) .

- Open science : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.